Tamoxifen-13C6

Description

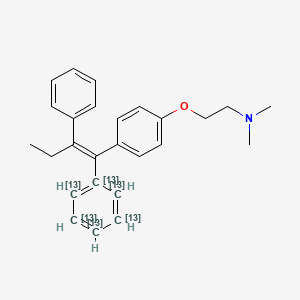

Structure

3D Structure

Properties

Molecular Formula |

C26H29NO |

|---|---|

Molecular Weight |

377.5 g/mol |

IUPAC Name |

2-[4-[(Z)-1-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-2-phenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine |

InChI |

InChI=1S/C26H29NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18H,4,19-20H2,1-3H3/b26-25-/i6+1,9+1,10+1,13+1,14+1,22+1 |

InChI Key |

NKANXQFJJICGDU-JTAPQUQISA-N |

Isomeric SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)/C3=CC=CC=C3 |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Exact Mass of Tamoxifen-13C6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the exact mass of Tamoxifen-13C6, a stable isotope-labeled version of the selective estrogen receptor modulator (SERM), Tamoxifen. The precise determination of the mass of isotopically labeled compounds is critical for their application in quantitative bioanalytical assays, metabolic studies, and as internal standards in mass spectrometry-based research.

Exact Mass of this compound

The monoisotopic exact mass of this compound is 377.24504356 Da . This value is calculated based on the masses of the most abundant isotopes of each element in the molecule, with the exception of the six carbon atoms that are intentionally replaced with the Carbon-13 isotope.

Quantitative Data Summary

The following table summarizes the key quantitative data for Tamoxifen and its 13C6 isotopologue. The exact masses are calculated from the sum of the exact masses of their constituent isotopes.

| Parameter | Tamoxifen | This compound |

| Molecular Formula | C₂₆H₂₉NO | C₂₀¹³C₆H₂₉NO |

| Monoisotopic Exact Mass (Da) | 371.224914549[1] | 377.24504356[2] |

| Calculated Monoisotopic Exact Mass (Da) | 371.2249142 | 377.2450434 |

Calculation of Monoisotopic Exact Mass: The monoisotopic exact mass is determined by the sum of the masses of the most abundant naturally occurring isotopes of the constituent atoms.

-

Tamoxifen (C₂₆H₂₉NO): (26 × 12.000000000) + (29 × 1.007825032) + (1 × 14.003074004) + (1 × 15.994914619) = 371.2249142 Da

-

This compound (C₂₀¹³C₆H₂₉NO): (20 × 12.000000000) + (6 × 13.003354835) + (29 × 1.007825032) + (1 × 14.003074004) + (1 × 15.994914619) = 377.2450434 Da

The slight difference between the calculated and the literature values can be attributed to rounding during the individual isotope mass measurements.

The table below lists the exact masses of the stable isotopes used in the calculation.

| Isotope | Exact Mass (Da) |

| ¹H | 1.0078250322 |

| ¹²C | 12.000000000 (by definition) |

| ¹³C | 13.003354835[3][4] |

| ¹⁴N | 14.003074004[5] |

| ¹⁶O | 15.994914619 |

Experimental Protocol for Exact Mass Determination

The determination of the exact mass of a molecule like this compound is performed using high-resolution mass spectrometry (HRMS). Techniques such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide the necessary mass accuracy and resolution to distinguish between compounds with the same nominal mass but different elemental compositions. The following is a detailed methodology for the analysis of this compound using a Liquid Chromatography-Orbitrap Mass Spectrometer (LC-Orbitrap).

3.1. Sample Preparation

-

Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Working Solution: Perform serial dilutions of the stock solution with the mobile phase to achieve a final concentration in the range of 1-10 µg/mL.

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter.

3.2. Liquid Chromatography (LC) Parameters

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

3.3. High-Resolution Mass Spectrometry (HRMS) Parameters

-

Ionization Source: Heated Electrospray Ionization (H-ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 320 °C.

-

Sheath Gas Flow Rate: 40 arbitrary units.

-

Auxiliary Gas Flow Rate: 10 arbitrary units.

-

Mass Analyzer: Orbitrap.

-

Resolution: 70,000 FWHM (Full Width at Half Maximum) at m/z 200.

-

Scan Range: m/z 100-1000.

-

AGC Target: 1e6.

-

Maximum Injection Time: 50 ms.

3.4. Data Analysis

-

Mass Calibration: The instrument should be calibrated using a certified calibration solution to ensure high mass accuracy.

-

Data Acquisition: Acquire the data in full scan mode.

-

Data Processing: Process the raw data using the instrument's software.

-

Exact Mass Determination: Extract the ion chromatogram for the theoretical m/z of protonated this compound ([M+H]⁺ = 378.2523). Determine the accurate mass from the mass spectrum of the corresponding chromatographic peak.

-

Formula Confirmation: Use the measured accurate mass to confirm the elemental composition (C₂₀¹³C₆H₂₉NO) within a mass tolerance of less than 5 ppm.

Visualization of Tamoxifen's Mechanism of Action

Tamoxifen is a selective estrogen receptor modulator (SERM). It acts as an antagonist in breast tissue, competitively inhibiting the binding of estradiol to the estrogen receptor (ER), thereby preventing the transcription of estrogen-responsive genes that promote cell proliferation. In other tissues, such as the endometrium and bone, it can act as an agonist. The following diagram illustrates the simplified antagonistic action of Tamoxifen in breast cancer cells.

References

A Comprehensive Technical Guide to 13C-Labeled Tamoxifen: Properties, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 13C-labeled tamoxifen, a critical tool in pharmaceutical research and development. The document details experimental protocols for its analysis, explores its metabolic and signaling pathways, and presents key data in a structured format to support researchers in the field.

Physicochemical Properties

Isotopically labeled compounds are essential for a variety of applications in drug development, including metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative assays. The introduction of a stable isotope like carbon-13 (¹³C) provides a distinct mass signature for detection by mass spectrometry without significantly altering the compound's chemical behavior.

Physical Properties

The physical properties of 13C-labeled tamoxifen are expected to be nearly identical to those of its unlabeled counterpart. Properties such as melting point, solubility, and pKa are primarily determined by the molecule's overall structure and functional groups, which remain unchanged upon isotopic substitution.

Table 1: Physical Properties of Tamoxifen and 13C-Labeled Analogues

| Property | Unlabeled Tamoxifen | 13C-Labeled Tamoxifen | Data Source |

| Molecular Formula | C₂₆H₂₉NO | Varies by labeling pattern (e.g., ¹³C₆C₂₀H₂₉NO) | PubChem |

| Appearance | Solid, crystals from petroleum ether | Solid | Inferred from unlabeled |

| Melting Point | 97 °C | Expected to be ~97 °C | PubChem[1] |

| Solubility | 1.02e-03 g/L in water | Expected to be ~1.02e-03 g/L in water | PubChem[1] |

| pKa (basic) | 8.48 | Expected to be ~8.48 | PubChem[1] |

| LogP | 7.1 | Expected to be ~7.1 | PubChem[1] |

Chemical and Spectroscopic Properties

The primary difference between unlabeled and 13C-labeled tamoxifen lies in their mass and nuclear magnetic resonance (NMR) spectra.

Table 2: Chemical and Spectroscopic Data of Tamoxifen and 13C-Labeled Analogues

| Property | Unlabeled Tamoxifen | 13C-Labeled Tamoxifen (Example: ¹³C₆) | Data Source |

| Molecular Weight | 371.5 g/mol | 377.5 g/mol | PubChem[1] |

| Exact Mass | 371.224914549 Da | 377.24504356 Da | PubChem |

| Isotopic Purity | Not Applicable | Typically >98% | Commercial Suppliers |

| ¹³C NMR Chemical Shifts (CDCl₃, 101 MHz) | δ 157.58, 143.97, 142.92, 140.36, 138.57, 135.66, 131.99, 129.73, 129.65, 128.20, 127.99, 126.61, 126.10, 112.89, 55.12, 35.84, 31.29, 22.94, 14.02 ppm | Chemical shifts are identical to unlabeled tamoxifen, but signals for the labeled carbons will be significantly enhanced and may show C-C coupling. | The Royal Society of Chemistry |

Synthesis and Characterization

While specific protocols for the synthesis of 13C-labeled tamoxifen are not widely published, the general synthetic routes for unlabeled tamoxifen are well-established. The synthesis of the 13C-labeled version would follow a similar pathway, substituting a key starting material with its 13C-labeled analogue.

General Synthesis Outline

A common synthetic approach to tamoxifen involves a McMurry reaction or a Grignard reaction followed by dehydration to form the characteristic tetrasubstituted alkene core. For 13C-labeling, a precursor such as a 13C-labeled benzophenone or a 13C-labeled Grignard reagent would be incorporated in the early stages of the synthesis.

Characterization Techniques

The primary methods for characterizing 13C-labeled tamoxifen are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H and ¹³C NMR: Used to confirm the molecular structure. In the ¹³C NMR spectrum of a 13C-labeled compound, the signals corresponding to the labeled carbon atoms will be significantly more intense than those of the naturally abundant ¹³C.

-

Mass Spectrometry: Confirms the molecular weight and isotopic enrichment of the labeled compound. High-resolution mass spectrometry can verify the exact mass to confirm the elemental composition.

Biological Pathways

Tamoxifen is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific agonist and antagonist effects on the estrogen receptor (ER). Its mechanism of action and metabolism are complex and have been extensively studied.

Metabolic Pathway of Tamoxifen

Tamoxifen is a prodrug that is metabolized in the liver by cytochrome P450 (CYP) enzymes into active metabolites. The two primary metabolites, 4-hydroxytamoxifen and endoxifen, have a much higher affinity for the estrogen receptor than tamoxifen itself. These active metabolites are subsequently inactivated through glucuronidation and sulfation.

Caption: Metabolic activation and inactivation of tamoxifen.

Tamoxifen Signaling Pathway at the Estrogen Receptor

In estrogen-responsive tissues like the breast, tamoxifen's active metabolites competitively bind to the estrogen receptor (ERα and ERβ). This binding induces a conformational change in the receptor that prevents the recruitment of co-activators necessary for gene transcription. Instead, co-repressors are recruited, leading to the inhibition of estrogen-dependent gene expression and a subsequent reduction in cell proliferation.

References

Early Applications of Stable Isotope Labeling in Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of stable isotope labeling in the mid-20th century marked a pivotal moment in the field of drug metabolism. This technique offered a safe and powerful alternative to radiolabeling for tracing the fate of xenobiotics within biological systems. By replacing atoms in a drug molecule with their heavier, non-radioactive isotopes (e.g., deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N)), researchers could differentiate the drug and its metabolites from endogenous compounds with high precision using mass spectrometry and nuclear magnetic resonance spectroscopy. This guide delves into the core principles and early applications of this transformative technology, providing an in-depth look at the foundational studies that paved the way for modern drug development.

Core Principles

Stable isotope labeling in drug metabolism studies is predicated on the principle that the isotopic label does not significantly alter the physicochemical properties or pharmacological activity of the drug molecule.[1][2] The slight increase in mass imparted by the stable isotope allows for the differentiation of the labeled compound from its unlabeled counterpart and endogenous molecules by mass spectrometry.[1][3] This technique enables:

-

Metabolite Identification: Tracing the metabolic fate of a drug to identify its various metabolites.

-

Pathway Elucidation: Delineating the biochemical pathways involved in the drug's transformation.

-

Quantitative Analysis: Determining the concentration of the parent drug and its metabolites in biological fluids and tissues.[1]

-

Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Foundational Studies: A New Era in Drug Metabolism Research

The late 1960s and early 1970s saw the pioneering application of stable isotope labeling in drug metabolism studies. These early investigations laid the groundwork for the sophisticated techniques used today.

The Case of Nortriptyline: A Landmark Study

One of the earliest and most cited applications of stable isotope labeling in clinical pharmacology was the study of the antidepressant nortriptyline by Knapp, Gaffney, and McMahon in 1972. This seminal work demonstrated the utility of deuterium (²H) labeling in conjunction with gas chromatography-mass spectrometry (GC-MS) to study drug metabolism in rats.

-

Synthesis of Labeled Compound: Nortriptyline was labeled with deuterium at a metabolically stable position.

-

Animal Model: Male rats were used for the in vivo metabolism studies.

-

Drug Administration: A mixture of deuterated and non-deuterated nortriptyline was administered to the rats.

-

Sample Collection: Urine samples were collected over a specified period.

-

Sample Preparation: The urine samples were extracted to isolate nortriptyline and its metabolites.

-

Analytical Method: The extracts were analyzed by gas chromatography-mass spectrometry (GC-MS) to separate and identify the parent drug and its metabolites based on their mass-to-charge ratios. The presence of the deuterium label allowed for the clear distinction between drug-related compounds and endogenous substances.

The following table is a representative template of the type of quantitative data that would have been generated from this study. The exact percentages from the original 1972 publication are not available for citation.

| Compound | Isotope Label | Percentage of Administered Dose (Hypothetical) |

| Nortriptyline | ²H | 10-20% |

| 10-hydroxynortriptyline | ²H | 30-40% |

| Desmethylnortriptyline | ²H | 5-10% |

| Other Metabolites | ²H | 5-15% |

| Total Recovery | 50-85% |

The primary metabolic pathways for nortriptyline involve hydroxylation and N-demethylation. The major metabolite is typically 10-hydroxynortriptyline.

References

The Gold Standard: Why Carbon-13 Labeling is Superior for Internal Standards in Quantitative Analysis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis by mass spectrometry, the accuracy of results hinges on the quality of the internal standard. An ideal internal standard co-elutes with the analyte of interest and exhibits identical behavior during sample extraction, derivatization, and ionization. This ensures that any experimental variability is accounted for, leading to reliable and reproducible data. While various types of internal standards exist, stable isotope-labeled (SIL) compounds, particularly those incorporating carbon-13 (¹³C), have emerged as the gold standard. This technical guide delves into the core rationale for using ¹³C-labeled internal standards, providing a comparative analysis with their deuterated (²H) counterparts, detailed experimental protocols, and a clear visualization of key workflows.

The Fundamental Advantage: Mitigating Analytical Variability

The primary role of an internal standard is to compensate for variations inherent in the analytical process.[1] These can include analyte loss during sample preparation, inconsistencies in injection volume, and fluctuations in instrument response.[2] By adding a known amount of a chemically and physically similar compound to every sample, calibrator, and quality control, quantification is based on the ratio of the analyte's signal to the internal standard's signal.[1] This ratio remains stable even if sample loss or signal suppression occurs, thereby correcting for experimental variability.[1]

Carbon-13 vs. Deuterium: A Head-to-Head Comparison

While both ¹³C and deuterium are used to create SIL internal standards, ¹³C-labeled standards exhibit several key advantages that make them superior for most applications.[3]

1. Chromatographic Co-elution:

A critical factor for an effective internal standard is its ability to co-elute perfectly with the analyte. This ensures that both compounds experience the same matrix effects at the same time. ¹³C-labeled standards, due to the minimal change in physicochemical properties, typically co-elute precisely with the unlabeled analyte.

In contrast, deuterated standards often elute slightly earlier than their non-deuterated counterparts. This phenomenon, known as the "isotope effect," is due to the C-²H bond being slightly stronger and less polar than the C-¹H bond. This chromatographic shift can lead to differential matrix effects, where the analyte and the internal standard are affected differently by co-eluting interfering compounds, potentially biasing the results.

A study on the analysis of amphetamines clearly demonstrated this difference. The ¹³C₆-labeled amphetamine co-eluted perfectly with the native analyte, while deuterated versions showed a retention time shift that increased with the number of deuterium atoms.

2. Isotopic Stability:

The stability of the isotopic label is paramount for an internal standard's reliability. ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange with other atoms in the sample or solvent.

Deuterium atoms, on the other hand, can be prone to back-exchange with hydrogen atoms, especially if they are located on heteroatoms (e.g., -OH, -NH) or at acidic positions. This can compromise the integrity of the standard and lead to inaccurate quantification. While this is less of a concern for labels on carbon atoms, the risk of exchange is not entirely eliminated.

3. Mass Shift and Isotopic Interference:

A clear and predictable mass shift between the analyte and the internal standard is necessary to prevent spectral overlap. ¹³C labeling provides a distinct mass shift based on the number of ¹³C atoms incorporated. The natural abundance of ¹³C is approximately 1.1%, which reduces the likelihood of interference from the isotopic cluster of the unlabeled analyte. Deuterium also provides a mass shift, but in-source fragmentation and the potential for H-D exchange can sometimes complicate the mass spectra.

Quantitative Data Summary

The superiority of ¹³C-labeled internal standards is not just theoretical; it is reflected in the quantitative performance of analytical methods. The following tables summarize typical performance characteristics, highlighting the advantages of using ¹³C-labeled standards.

| Parameter | ¹³C-Labeled Internal Standard | Deuterated Internal Standard | Rationale & Implication |

| Chromatographic Retention Time | Co-elutes with the analyte | Can exhibit a retention time shift (elutes earlier) | Co-elution ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to more accurate correction. |

| Isotopic Stability | High; ¹³C is integrated into the carbon backbone and not susceptible to exchange. | Variable; Deuterium can be prone to back-exchange, especially at labile positions. | High isotopic stability ensures the integrity of the internal standard throughout the analytical process, preventing quantification errors. |

| Potential for Isotopic Interference | Lower; The natural abundance of ¹³C is ~1.1%. | Higher; Potential for in-source fragmentation and H-D exchange can complicate spectra. | A cleaner analytical signal with less potential for spectral overlap leads to more reliable quantification. |

| Cost | Generally higher due to more complex synthesis. | Typically less expensive and more widely available. | The higher initial cost of ¹³C-labeled standards is often justified by the improved data quality and reliability. |

Table 1: Key Performance Characteristics of ¹³C vs. Deuterated Internal Standards

| Analyte | Internal Standard | Retention Time (min) | Retention Time Shift (min) |

| Amphetamine | ¹³C₆-Amphetamine | 2.50 | 0.00 |

| Amphetamine | ²H₃-Amphetamine | 2.48 | -0.02 |

| Amphetamine | ²H₅-Amphetamine | 2.47 | -0.03 |

| Amphetamine | ²H₁₁-Amphetamine | 2.45 | -0.05 |

Table 2: Chromatographic Retention Time Comparison for Amphetamine and its Labeled Standards. (Data adapted from a study on amphetamine analysis; actual retention times are method-dependent).

| Validation Parameter | Method with ¹³C-Labeled IS | Method with Deuterated IS |

| Precision (%CV) | < 5% | < 10% |

| Accuracy (%Bias) | ± 5% | ± 10% |

| IS-Normalized Matrix Effect | ~0% | Can be variable |

Table 3: Typical Bioanalytical Method Validation Performance. (Illustrative data based on general observations from multiple studies).

Experimental Protocols

The successful implementation of ¹³C-labeled internal standards relies on robust experimental protocols. Below are detailed methodologies for key applications.

General Protocol for LC-MS/MS Sample Preparation using a ¹³C-Labeled Internal Standard

This protocol outlines a general method for the extraction of a small molecule analyte from a biological matrix (e.g., plasma, urine) using protein precipitation.

-

Sample Preparation:

-

To 100 µL of the biological sample (calibrator, quality control, or unknown), add 10 µL of the ¹³C-labeled internal standard working solution at a fixed concentration.

-

Vortex mix for 10 seconds.

-

-

Protein Precipitation:

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

-

-

Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

High-Resolution ¹³C Metabolic Flux Analysis (¹³C-MFA) Protocol

¹³C-MFA is a powerful technique to quantify intracellular metabolic fluxes. This protocol provides a general overview of a typical ¹³C-MFA experiment.

-

Experimental Design:

-

Select the appropriate ¹³C-labeled tracer (e.g., [U-¹³C]-glucose, [1,2-¹³C]-glucose) based on the metabolic pathways of interest.

-

Design parallel labeling experiments to enhance flux resolution.

-

-

Cell Culture and Labeling:

-

Culture cells in a medium containing the selected ¹³C-labeled substrate.

-

Ensure that the cells reach both a metabolic and isotopic steady state. This can be validated by measuring isotopic labeling at multiple time points.

-

-

Sample Collection and Quenching:

-

Rapidly quench metabolic activity to preserve the in vivo metabolic state. This is often achieved by using cold methanol or other quenching solutions.

-

-

Metabolite Extraction:

-

Extract intracellular metabolites using a suitable solvent system (e.g., methanol/water, chloroform/methanol/water).

-

-

Derivatization (for GC-MS):

-

Derivatize metabolites (e.g., amino acids, organic acids) to increase their volatility for GC-MS analysis.

-

-

Mass Spectrometry Analysis:

-

Analyze the isotopic labeling patterns of the metabolites using GC-MS or LC-MS/MS.

-

-

Data Analysis and Flux Estimation:

-

Use specialized software (e.g., Metran) to determine the mass isotopomer distributions.

-

Estimate metabolic fluxes by fitting the experimental labeling data to a metabolic network model.

-

Perform statistical analysis to assess the goodness-of-fit and calculate confidence intervals for the estimated fluxes.

-

General Methodology for the Synthesis of ¹³C-Labeled Compounds

The synthesis of ¹³C-labeled compounds can be achieved through chemical or biosynthetic methods.

-

Chemical Synthesis: This approach involves the incorporation of commercially available, simple ¹³C-labeled reagents (e.g., ¹³C-carbon dioxide, ¹³C-methanol) into more complex molecules through standard organic reactions. For example, a Grignard reaction with ¹³C-labeled carbon dioxide can introduce a ¹³C-labeled carboxylic acid group. Another versatile approach starts with elemental ¹³C to produce ¹³C₂-acetylene, a universal building block for various organic transformations.

-

Biosynthetic Methods: This method utilizes microbial or plant systems to produce ¹³C-labeled biomolecules. Organisms are cultured in media containing a ¹³C-labeled substrate, such as ¹³C-glucose. The organisms naturally incorporate the ¹³C isotope into their metabolites, including amino acids, lipids, and nucleic acids. These labeled biomolecules can then be extracted and purified. This is a particularly useful method for producing uniformly labeled compounds.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate key workflows and logical relationships.

Caption: General experimental workflow for LC-MS/MS analysis using a ¹³C-labeled internal standard.

Caption: Logical relationship illustrating the superiority of ¹³C-labeled internal standards.

Caption: Workflow for a ¹³C Metabolic Flux Analysis (¹³C-MFA) experiment.

Conclusion

The selection of an appropriate internal standard is a critical determinant of data quality in quantitative mass spectrometry. While deuterated standards can be effective in some applications, ¹³C-labeled internal standards are unequivocally superior due to their identical chromatographic behavior to the analyte and their exceptional isotopic stability. These properties ensure the most accurate correction for matrix effects and other sources of analytical variability, leading to highly reliable and reproducible results. Although the initial cost of ¹³C-labeled standards may be higher, the investment is justified by the increased confidence in the data, which is paramount in research, clinical diagnostics, and drug development. For the most demanding quantitative applications, the use of carbon-13 labeled internal standards is not just a recommendation but a scientific necessity.

References

- 1. benchchem.com [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Tamoxifen-13C6: Commercial Availability and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of Tamoxifen-13C6, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies of the widely used selective estrogen receptor modulator, Tamoxifen. This document outlines key suppliers, available product formats, and detailed analytical methodologies for purity assessment, enabling researchers to confidently source and utilize this critical reagent in their studies.

Commercial Availability of this compound

This compound is available from several reputable suppliers of research chemicals and pharmaceutical standards. The compound is typically offered in neat form or as a calibrated solution. Researchers can source this compound from the following vendors, among others:

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Available Quantities |

| LGC Standards | This compound | 1346606-38-9 | C₂₀¹³C₆H₂₉NO | 377.47 | 1 mg, 10 mg[1] |

| Simson Pharma Limited | Tamoxifen 13C6 | 1346606-38-9 | C₂₀¹³C₆H₂₉NO | 377.52 | Custom Synthesis |

| Alfa Chemistry | This compound | 1346606-38-9 | C₂₀¹³C₆H₂₉NO | 377.47 | 1MG, 10MG[2] |

| Daicel Pharma | Tamoxifen Impurities | N/A | Varies | Varies | Inquire |

Note: This table is not exhaustive and other suppliers may be available. Researchers are advised to contact suppliers directly for the most up-to-date product information and availability.

Each supplier typically provides a Certificate of Analysis (CoA) with their product, which includes detailed information on its identity, purity, and storage conditions.[3] It is imperative to obtain and review the CoA before using the material in any experimental work.

Purity of this compound

The purity of this compound is a critical parameter for its use as an internal standard in quantitative assays. Suppliers generally state a high level of chemical and isotopic purity, often exceeding 98%. However, it is essential to verify the purity using appropriate analytical techniques. While specific Certificates of Analysis with exact purity values were not publicly available at the time of this writing, the following sections detail the methodologies used to assess the purity of such standards.

Purity Data Summary

| Analytical Method | Typical Purity Specification |

| High-Performance Liquid Chromatography (HPLC) | ≥98% |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Conforms to structure |

| Quantitative Nuclear Magnetic Resonance (qNMR) | ≥98% (Assay) |

| Isotopic Purity | ≥99 atom % ¹³C |

Experimental Protocols for Purity Determination

The following sections provide detailed methodologies for the key experiments used to determine the chemical and isotopic purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a widely used technique for assessing the chemical purity of pharmaceutical compounds by separating the main component from any impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, pH 2.9) in an isocratic or gradient elution. A common starting point is a 75:25 (v/v) ratio of acetonitrile to buffer.[4]

-

Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.

-

Column Temperature: The column is typically maintained at 35°C.[4]

-

Detection: UV detection at 235 nm is suitable for Tamoxifen and its analogues.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This stock solution is then diluted with the mobile phase to an appropriate concentration for injection (e.g., 10-100 µg/mL).

-

Analysis: The sample is injected into the HPLC system, and the chromatogram is recorded. The peak area of this compound is compared to the total area of all peaks to determine the purity.

Workflow for HPLC Purity Analysis:

Caption: Workflow for HPLC purity analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry to confirm the identity and structure of the compound.

Methodology:

-

Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) source and a tandem mass spectrometer (MS/MS), is used.

-

LC Conditions: The HPLC conditions are similar to those described for purity analysis.

-

MS Conditions:

-

Ionization Mode: Positive ion mode is typically used for Tamoxifen.

-

Mass Range: The mass spectrometer is set to scan a mass range that includes the molecular ion of this compound (m/z ~378.5).

-

Collision Energy: For MS/MS analysis, a suitable collision energy is applied to induce fragmentation of the parent ion, and the resulting fragment ions are monitored.

-

-

Analysis: The retention time and the mass spectrum of the sample are compared to a known reference standard or theoretical values to confirm the identity of this compound. The presence of the correct molecular ion and characteristic fragment ions confirms the structure.

Signaling Pathway for LC-MS Analysis:

Caption: Logical flow of LC-MS analysis for this compound identity confirmation.

Quantitative Nuclear Magnetic Resonance (qNMR) for Assay

qNMR is a primary analytical method that can be used to determine the absolute purity (assay) of a substance without the need for a reference standard of the same compound. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

-

Internal Standard: A certified internal standard of known purity is used. For non-polar analytes like this compound, 1,4-Bis(trimethylsilyl)benzene could be a suitable internal standard when using solvents like CDCl₃ or DMSO-d₆. The internal standard should have signals that do not overlap with the analyte signals.

-

Sample Preparation:

-

Accurately weigh a precise amount of this compound and the internal standard into a clean NMR tube.

-

Add a known volume of a deuterated solvent (e.g., Chloroform-d or DMSO-d₆) to dissolve the sample completely.

-

-

NMR Acquisition Parameters:

-

Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments) is used.

-

Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial to ensure full relaxation of all nuclei between pulses. This is critical for accurate quantification.

-

Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for 1% precision).

-

¹³C Decoupling: Inverse-gated ¹³C decoupling can be used to suppress nuclear Overhauser effect (nOe) enhancements, which can affect signal integrals.

-

-

Data Processing:

-

Fourier Transform: The free induction decay (FID) is Fourier transformed to obtain the spectrum.

-

Phasing and Baseline Correction: Manual phasing and baseline correction are performed to ensure accurate integration.

-

Integration: The signals for both this compound and the internal standard are carefully integrated.

-

-

Calculation: The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral of the signal

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

Experimental Workflow for qNMR Purity Assay:

Caption: Workflow for determining the purity of this compound by qNMR.

Conclusion

This compound is a commercially available and essential tool for researchers in drug development and clinical analysis. While suppliers consistently offer high-purity material, it is incumbent upon the end-user to verify the purity and identity using robust analytical methods such as HPLC, LC-MS, and qNMR. The detailed protocols provided in this guide serve as a valuable resource for scientists to ensure the quality and reliability of their this compound internal standard, ultimately leading to more accurate and reproducible quantitative results in their studies.

References

- 1. This compound | CAS 1346606-38-9 | LGC Standards [lgcstandards.com]

- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 3. Tamoxifen Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. Method Development and Validation for Tamoxifen Raw Material Quantitation ... - Elisabeth Somchith - Google Books [books.google.com]

The Advent of Labeled Tamoxifen: A Technical Guide to its Discovery, Development, and Application in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer for decades. Its journey from a failed contraceptive to a life-saving therapeutic is a testament to serendipity and persistent scientific inquiry. To unravel its complex mechanisms of action and to visualize its journey within a biological system, the development of labeled tamoxifen has been pivotal. This technical guide provides a comprehensive overview of the discovery and development of isotopically and fluorescently labeled tamoxifen, detailing its synthesis, experimental applications, and the signaling pathways it modulates. Through a synthesis of historical context, detailed experimental protocols, and quantitative data, this document serves as a critical resource for researchers leveraging labeled tamoxifen in their scientific endeavors.

A Fortuitous Discovery: The Genesis of Tamoxifen

The story of tamoxifen begins in the 1960s at the laboratories of Imperial Chemical Industries (ICI) in the United Kingdom. Initially synthesized by chemist Dr. Dora Richardson in 1962 as ICI 46,474, the compound was part of a program seeking a post-coital contraceptive.[1] While it showed contraceptive effects in rats, it surprisingly induced ovulation in human trials, leading to its initial failure as a contraceptive.[2] However, the link between estrogen and breast cancer was already established, and the anti-estrogenic properties of ICI 46,474 in animal models spurred further investigation into its potential as a cancer therapeutic, a pursuit championed by pharmacologist Arthur L. Walpole.[3] This pivotal shift in research direction ultimately led to the development of tamoxifen as the first targeted therapy for breast cancer.[1]

Tamoxifen's mechanism of action is rooted in its ability to competitively bind to estrogen receptors (ERα and ERβ), acting as an antagonist in breast tissue and an agonist in other tissues like the endometrium and bone.[4] This tissue-specific activity classifies it as a selective estrogen receptor modulator (SERM).

Labeling Tamoxifen: Illuminating its Path

To study its pharmacokinetics, biodistribution, and target engagement, researchers developed methods to label tamoxifen with various tags, primarily radioisotopes and fluorescent molecules.

Isotopic Labeling for Quantitative Analysis and Imaging

Radiolabeling allows for sensitive detection and quantification of tamoxifen and its metabolites in biological samples and enables in vivo imaging. Common radioisotopes used for labeling tamoxifen and its analogs include Technetium-99m (⁹⁹ᵐTc), Iodine-131 (¹³¹I), and Fluorine-18 (¹⁸F).

Table 1: Quantitative Data for Radiolabeled Tamoxifen Analogs

| Labeled Analog | Isotope | Application | Key Quantitative Finding(s) | Reference(s) |

| ⁹⁹ᵐTc-Tamoxifen | ⁹⁹ᵐTc | In vitro receptor binding, In vivo imaging | >95% radiolabeling yield. 30% binding to MCF-7 (ER+) cells, 1-2% to MDA-MB-231 (ER-) cells. | |

| ¹³¹I-Tamoxifen | ¹³¹I | Biodistribution studies in rats | High uptake in ER-rich tissues like the uterus and breast. | |

| [¹⁸F]FTX | ¹⁸F | PET Imaging, Biodistribution | Tumor uptake of 0.41 ± 0.07 %ID/g in mammary tumor-bearing rats at 2h. | |

| [¹³¹I]ITX | ¹³¹I | SPECT Imaging, Biodistribution | Tumor uptake of 0.26 ± 0.166 %ID/g in mammary tumor-bearing rats at 6h. |

Fluorescent Labeling for Cellular and Subcellular Visualization

Fluorescently labeled tamoxifen analogs are invaluable tools for visualizing the localization of the drug and its interaction with estrogen receptors within cells. Fluorophores like BODIPY and fluorescein isothiocyanate (FITC) have been conjugated to tamoxifen or its more potent metabolite, 4-hydroxytamoxifen (OHT).

Table 2: Quantitative Data for Fluorescently Labeled Tamoxifen Analogs

| Labeled Analog | Fluorophore | Application | Key Quantitative Finding(s) | Reference(s) |

| OHT-6C-BODIPY | BODIPY | In vitro proliferation assays | Effectively blocked estradiol-induced growth in tamoxifen-sensitive MCF-7 cells. | |

| FLTX1 | NBD | In vitro binding and proliferation assays | IC₅₀ of 87.5 nM for displacement of [³H]E₂ from rat uterine ER. More effective than tamoxifen at inhibiting MCF-7 cell proliferation at 0.1 µM. | |

| Tamoxifen-encapsulated nanocapsules | FITC | In vitro cytotoxicity and cell imaging | IC₅₀ on MCF-7 cells of 15.52 µg/ml (24h) and 8.46 µg/ml (48h). |

Experimental Protocols

Synthesis of ⁹⁹ᵐTc-Labeled Tamoxifen

This protocol describes the radiolabeling of tamoxifen with Technetium-99m via a tricarbonyl core.

Materials:

-

Tamoxifen

-

Sodium boranocarbonate

-

⁹⁹ᵐTc-pertechnetate

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hydrochloric acid (HCl)

-

Methanol

-

Incubation vials

-

Water bath

-

Instant thin-layer chromatography (ITLC) strips

Procedure:

-

Preparation of ⁹⁹ᵐTc-tricarbonyl core: Dissolve sodium boranocarbonate in 0.1 M PBS (pH 7.4). Add 5 mCi of ⁹⁹ᵐTc-pertechnetate. The total reaction volume should be 1 ml.

-

Incubate the mixture at 100°C for 30 minutes in a water bath.

-

Allow the reaction mixture to cool to room temperature.

-

Radiolabeling of Tamoxifen: Add 5 mg of tamoxifen to the prepared ⁹⁹ᵐTc-tricarbonyl core solution.

-

Adjust the pH of the reaction mixture to 7.4.

-

Incubate the mixture at 95°C for 30 minutes.

-

Quality Control: Perform ITLC using methanol:HCl (99:1) as the mobile phase to determine the radiochemical yield. The Rf value for ⁹⁹ᵐTc-tricarbonyl-tamoxifen is approximately 0.4.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative binding affinity of a labeled tamoxifen analog to the estrogen receptor.

Materials:

-

Source of Estrogen Receptor (e.g., rat uterine cytosol or recombinant human ERα)

-

Radiolabeled Ligand (e.g., [³H]estradiol)

-

Unlabeled estradiol (for standard curve)

-

Labeled tamoxifen analog (test compound)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

96-well filter plates

-

Scintillation counter and fluid

Procedure:

-

In a 96-well plate, add a constant concentration of the estrogen receptor preparation to each well.

-

Add a constant concentration of the radiolabeled ligand ([³H]estradiol) to each well.

-

Add increasing concentrations of the unlabeled competitor (estradiol for the standard curve, or the test compound).

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

Transfer the contents of each well to a filter plate and wash with cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Plot the percentage of bound radioligand against the log concentration of the competitor.

-

Calculate the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of labeled tamoxifen on the proliferation of cancer cells.

Materials:

-

ER+ breast cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

96-well plates

-

Labeled tamoxifen analog

-

Estradiol (E₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of the labeled tamoxifen analog, with or without a constant concentration of estradiol (e.g., 1 nM). Include appropriate controls (vehicle, estradiol alone).

-

Incubate the plates for 5-7 days.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC₅₀ value of the labeled tamoxifen analog.

Tamoxifen's Signaling Pathway

Tamoxifen exerts its effects primarily through the estrogen receptor signaling pathway. Upon entering a cell, tamoxifen and its active metabolites, such as 4-hydroxytamoxifen, compete with estradiol for binding to ERα and ERβ.

Caption: Tamoxifen's antagonistic effect on the estrogen receptor signaling pathway.

In breast cancer cells, the binding of tamoxifen to the ER induces a conformational change that promotes the recruitment of co-repressor proteins. This tamoxifen-ER-co-repressor complex then binds to estrogen response elements (EREs) on the DNA, leading to the inhibition of gene transcription of estrogen-dependent genes. This blockade of proliferative signals results in cell cycle arrest and apoptosis. Conversely, when estradiol binds to the ER, it recruits co-activator proteins, leading to the activation of gene transcription and subsequent cell proliferation.

Experimental Workflow for In Vivo Studies

The use of labeled tamoxifen in animal models is crucial for understanding its in vivo behavior.

Caption: A typical experimental workflow for in vivo studies using labeled tamoxifen.

This workflow begins with the synthesis and purification of the labeled tamoxifen analog. Following administration to an appropriate animal model, non-invasive imaging techniques like PET or SPECT can be used to track the biodistribution of the compound in real-time. For more detailed quantitative data, a biodistribution study is performed, which involves harvesting tissues at various time points and measuring the concentration of the labeled compound. The data from these studies are then analyzed to determine the pharmacokinetic and pharmacodynamic profile of the labeled tamoxifen.

Conclusion

The development of labeled tamoxifen has been instrumental in advancing our understanding of this pivotal anti-cancer drug. From elucidating its fundamental mechanism of action at the cellular level to tracking its journey through a living organism, these labeled analogs have provided invaluable insights for researchers in oncology, pharmacology, and drug development. This technical guide has provided a consolidated resource on the discovery, synthesis, and application of labeled tamoxifen, complete with quantitative data and detailed experimental protocols, to aid scientists in their ongoing efforts to combat estrogen receptor-positive breast cancer and to explore the full therapeutic potential of this remarkable molecule.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Estrogen receptor-binding affinity of tamoxifen analogs with various side chains and their biologic profile in immature rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation [frontiersin.org]

Isotopic Enrichment and Stability of Tamoxifen-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment and stability of Tamoxifen-13C6, a critical internal standard for quantitative bioanalysis. This document details the quality specifications, stability profile, and relevant experimental protocols for the synthesis and analysis of this isotopically labeled compound.

Introduction

Tamoxifen, a selective estrogen receptor modulator (SERM), is a widely used therapeutic agent in the treatment and prevention of estrogen receptor-positive breast cancer. Accurate quantification of Tamoxifen and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Stable isotope-labeled internal standards, such as this compound, are essential for achieving high accuracy and precision in mass spectrometry-based bioanalytical methods. The incorporation of six carbon-13 atoms in one of the phenyl rings provides a distinct mass shift, allowing for clear differentiation from the unlabeled analyte while maintaining nearly identical physicochemical properties.

Isotopic Enrichment and Purity

The quality of a stable isotope-labeled internal standard is defined by its isotopic enrichment and chemical purity. These parameters are critical for ensuring the reliability of quantitative analytical data.

Table 1: Representative Quality Specifications for this compound

| Parameter | Specification | Method |

| Chemical Formula | C₂₀¹³C₆H₂₉NO | - |

| Molecular Weight | 377.5 g/mol | Mass Spectrometry |

| Isotopic Enrichment | ≥ 99 atom % ¹³C | Mass Spectrometry |

| Chemical Purity | ≥ 98% | HPLC, NMR |

| Appearance | White to off-white solid | Visual Inspection |

Note: Specific values may vary between different commercial suppliers. A Certificate of Analysis should always be consulted for lot-specific data.

Synthesis of this compound

The synthesis of this compound involves the incorporation of a ¹³C₆-labeled phenyl ring. A common synthetic strategy utilizes a McMurry coupling reaction, a powerful method for creating sterically hindered tetrasubstituted alkenes. The key starting material is ¹³C₆-benzene, which is then elaborated into a suitable ketone precursor for the coupling reaction.

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound, starting from commercially available ¹³C₆-benzene.

Caption: A generalized workflow for the synthesis of Tamoxifen-¹³C₆.

Stability of this compound

The stability of an internal standard is paramount for the integrity of bioanalytical assays, especially for long-term studies. Stability is assessed through long-term stability studies under recommended storage conditions and forced degradation studies under stressed conditions.

Storage and Long-Term Stability

This compound should be stored in a well-closed container, protected from light, at -20°C. Under these conditions, the compound is expected to be stable for at least two years. Long-term stability studies on unlabeled Tamoxifen have shown it to be a stable molecule, a property that is anticipated to be shared by its ¹³C₆-labeled counterpart.

Table 2: Representative Long-Term Stability Data for Tamoxifen (Unlabeled)

| Storage Condition | Duration | Degradation |

| 2-8°C, desiccated, dark | 2 years | < 2% |

| Room Temperature (in solution) | 24 hours | Stable |

| -20°C (in solution) | 90 days | Stable |

Note: This data is for unlabeled Tamoxifen and serves as a general guideline. Specific stability studies on this compound should be performed to establish its shelf life definitively.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of analytical methods. These studies involve exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light.

Table 3: Summary of Forced Degradation Conditions and Expected Outcomes for Tamoxifen

| Stress Condition | Reagent/Condition | Expected Degradation Products |

| Acidic Hydrolysis | 1 M HCl, 60°C | Potential for hydrolysis of the ether linkage. |

| Alkaline Hydrolysis | 1 M NaOH, 60°C | Potential for hydrolysis of the ether linkage. |

| Oxidation | 3% H₂O₂, RT | Formation of N-oxide and other oxidation products. |

| Thermal Degradation | 80°C | Minimal degradation expected. |

| Photodegradation | UV light (254 nm) | Isomerization and cyclization products. |

Note: The degradation profile of this compound is expected to be very similar to that of unlabeled Tamoxifen.

Experimental Protocols

Protocol for Determining Isotopic Enrichment by Mass Spectrometry

This protocol outlines a general procedure for the determination of the isotopic enrichment of this compound using high-resolution mass spectrometry (HRMS).

Workflow for Isotopic Enrichment Determination

Caption: Workflow for determining isotopic enrichment by LC-HRMS.

Procedure:

-

Sample Preparation: Prepare separate solutions of unlabeled Tamoxifen and this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 µg/mL.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a liquid chromatography system.

-

Chromatography: Employ a C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Acquire data in positive ion mode, scanning a mass range that includes the isotopic clusters of both unlabeled Tamoxifen (m/z ~372) and this compound (m/z ~378).

-

Data Analysis:

-

Extract the ion chromatograms for the molecular ions of both compounds.

-

From the mass spectra, determine the relative intensities of the isotopologues (M, M+1, M+2, etc.) for both the unlabeled and labeled compounds.

-

Correct the isotopic distribution of this compound for the natural abundance of isotopes in the unlabeled portion of the molecule.

-

Calculate the isotopic enrichment by comparing the corrected experimental isotopic distribution to the theoretical distribution for 100% enrichment.

-

Protocol for Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound.

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Stress Conditions:

-

Acidic: Add an equal volume of 1 M HCl to the stock solution. Incubate at 60°C for 24 hours.

-

Basic: Add an equal volume of 1 M NaOH to the stock solution. Incubate at 60°C for 24 hours.

-

Oxidative: Add an equal volume of 3% H₂O₂ to the stock solution. Store at room temperature for 24 hours.

-

Thermal: Heat the solid compound at 80°C for 48 hours.

-

Photolytic: Expose a solution of the compound to UV light (254 nm) for 24 hours.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stress condition.

-

Neutralize the acidic and basic samples.

-

Analyze all samples by a stability-indicating HPLC-UV or LC-MS method.

-

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.

-

Identify and characterize any significant degradation products using mass spectrometry.

-

Signaling Pathways of Tamoxifen

Tamoxifen exerts its therapeutic effects primarily through the modulation of estrogen receptor (ER) signaling. The following diagram illustrates the main signaling pathway.

Caption: Simplified signaling pathway of Tamoxifen's action on estrogen receptors.

Conclusion

This compound is a high-quality, stable, and reliable internal standard for the accurate quantification of Tamoxifen in biological samples. Its high isotopic enrichment and chemical purity ensure the integrity of bioanalytical data. This guide provides a comprehensive overview of its key characteristics and the experimental protocols necessary for its synthesis, characterization, and stability assessment, making it a valuable resource for researchers and scientists in the field of drug development and analysis.

A Guide to the Nomenclature of Stable Isotope-Labeled Compounds for Researchers and Drug Development Professionals

An In-depth Technical Guide

In the realms of scientific research, drug discovery, and development, stable isotope-labeled (SIL) compounds are indispensable tools. From elucidating metabolic pathways to serving as internal standards in quantitative bioanalysis, their applications are vast and vital. A thorough understanding of the nomenclature of these compounds is paramount for clear communication, accurate interpretation of data, and reproducibility of experiments. This guide provides a comprehensive overview of the internationally recognized nomenclature systems for stable isotope-labeled compounds, with a focus on the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).

Core Principles of Isotopic Nomenclature

The naming of isotopically modified compounds follows a systematic approach to precisely indicate the location, number, and type of isotopic substitution. The IUPAC provides a framework that distinguishes between two primary categories of isotopically modified compounds: isotopically substituted and isotopically labeled.[1][2]

-

Isotopically Substituted Compounds: In these compounds, essentially all the molecules have the specified isotope at the designated position(s).[1][2] The nomenclature for these compounds uses parentheses () to enclose the nuclide symbol, its locant (position), and a subscript indicating the number of substituted atoms.

-

Isotopically Labeled Compounds: These are mixtures where an isotopically substituted compound is formally added to the analogous unmodified compound.[2] This is the more common scenario in many experimental settings. The nomenclature for labeled compounds utilizes square brackets [] to enclose the isotopic descriptor.

The nuclide symbol itself consists of the mass number as a superscript preceding the element's atomic symbol (e.g., ¹³C, ¹⁵N, ²H). While the symbols D and T are commonly used for deuterium (²H) and tritium (³H) respectively, the IUPAC recommends using the ²H and ³H notation for consistency, especially when other nuclides are present.

Types of Isotopic Labeling

Within the category of isotopically labeled compounds, the nomenclature further specifies the nature of the labeling:

-

Specifically Labeled: The position(s) and the number of labeling nuclides are precisely defined. For example, [1-¹³C]glucose indicates that only the carbon atom at position 1 is labeled with carbon-13. A subscript is used to denote the number of labeled atoms, even if it is one, to distinguish it from selective labeling.

-

Selectively Labeled: The position(s) of labeling are defined, but the number of labeling nuclides at each position is not. This describes a mixture of specifically labeled compounds. For example, [¹³C]glucose implies that one or more carbon atoms are labeled with ¹³C, but the exact number and distribution are not specified.

-

Uniformly Labeled: Every atom of a specific element in the molecule is enriched with the designated isotope. This is denoted by the symbol "U". For instance, [U-¹³C]glucose signifies that all six carbon atoms are ¹³C.

-

Non-selectively Labeled: The position(s) and number of labeling nuclides are not defined. This is indicated by the absence of locants and subscripts in the nuclide descriptor.

Quantitative Data in Stable Isotope Labeling

The choice of a stable isotope for a labeling experiment depends on several factors, including its natural abundance, the desired mass shift for detection, and the metabolic pathway under investigation. The following tables summarize key quantitative data relevant to the most commonly used stable isotopes in biological research.

| Stable Isotope | Natural Abundance (%) | Mass of Isotope (Da) | Common Labeled Precursors |

| ¹³C | 1.11 | 13.003355 | [U-¹³C]-Glucose, [¹³C₆]-Arginine, [¹³C₆]-Lysine |

| ¹⁵N | 0.37 | 15.000109 | [¹⁵N]-Ammonium Chloride, [U-¹⁵N]-Glutamine |

| ²H (D) | 0.015 | 2.014102 | Deuterated solvents (e.g., D₂O), Deuterated drugs |

| ¹⁸O | 0.20 | 17.999160 | H₂¹⁸O |

Table 1: Properties of Common Stable Isotopes Used in Labeling.

The level of isotopic enrichment in a labeled compound is a critical parameter. It is defined as the mole fraction of the isotope expressed as a percentage. It's important to distinguish isotopic enrichment from species abundance, which is the percentage of molecules with the same isotopic composition. For example, a batch of methanol-d₄ (CD₃OD) with 99% deuterium enrichment at the methyl position does not mean 99% of the molecules are CD₃OD.

| Labeling Technique | Typical Isotopic Enrichment (%) | Application |

| SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | > 95% | Quantitative proteomics |

| ¹³C Metabolic Flux Analysis | Varies depending on precursor and pathway | Metabolic engineering, systems biology |

| Deuterated Drugs | > 98% | Pharmacokinetic studies, altering metabolism |

Table 2: Typical Isotopic Enrichment Levels in Common Applications.

Experimental Protocols and Workflows

The application of stable isotope-labeled compounds is diverse. Below are detailed methodologies for two key experimental techniques.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics

Objective: To quantitatively compare the proteomes of two cell populations under different experimental conditions.

Methodology:

-

Cell Culture and Labeling:

-

Culture one population of cells in "light" medium containing the natural abundance of essential amino acids (e.g., L-arginine and L-lysine).

-

Culture the second population in "heavy" medium containing stable isotope-labeled versions of the same amino acids (e.g., [¹³C₆]-L-arginine and [¹³C₆,¹⁵N₂]-L-lysine).

-

Passage the cells for at least five doublings to ensure complete incorporation of the labeled amino acids (>97%).

-

-

Experimental Treatment:

-

Apply the experimental treatment to one cell population (e.g., drug treatment to the "heavy" labeled cells) and a control treatment to the other ("light" cells).

-

-

Sample Preparation:

-

Harvest and combine equal numbers of cells from both populations.

-

Lyse the cells and extract the proteins.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Identify the peptides and proteins using database searching algorithms.

-

Quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.

-

Protocol 2: ¹³C-Metabolic Flux Analysis Using Labeled Glucose

Objective: To quantify the rates (fluxes) of intracellular metabolic reactions in a biological system.

Methodology:

-

Cell Culture and Labeling:

-

Culture cells in a defined medium where the primary carbon source is a ¹³C-labeled glucose tracer (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose).

-

Allow the system to reach a metabolic and isotopic steady state.

-

-

Metabolite Extraction:

-

Rapidly quench metabolism (e.g., using cold methanol) and extract intracellular metabolites.

-

-

Analytical Measurement:

-

Measure the mass isotopomer distribution (MID) of key metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Flux Estimation:

-

Input the measured MIDs and other experimentally determined rates (e.g., glucose uptake and lactate secretion rates) into a computational model of the cell's metabolic network.

-

Use software to estimate the intracellular fluxes that best fit the experimental data.

-

Visualizing Workflows and Pathways

Diagrams are essential for visualizing the logical flow of experiments and the complex interplay of metabolic pathways.

References

The Cornerstone of Quantitative Mass Spectrometry: A Technical Guide to Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving accurate and reproducible results is paramount. This in-depth technical guide delves into the fundamental principles of using internal standards (IS), a critical practice to ensure data integrity and reliability, particularly in the demanding environments of research and drug development. An internal standard is a compound of known concentration added to samples, calibrators, and quality controls to compensate for variations inherent in the analytical process.[1][2][3] By monitoring the ratio of the analyte signal to the internal standard signal, analysts can correct for a multitude of potential errors, thereby ensuring the precision and accuracy of their results.[1][3]

The Core Principle: Mitigating Variability

The analytical workflow in mass spectrometry, from sample preparation to detection, is susceptible to various sources of variability that can compromise the relationship between the instrument signal and the analyte concentration. Internal standards are indispensable for correcting these variations, which can include:

-

Sample Preparation Losses: Inconsistencies during extraction, evaporation, and reconstitution steps.

-

Injection Volume Variations: Minor differences in the volume of sample introduced into the instrument.

-

Matrix Effects: Suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.

-

Instrumental Drift: Fluctuations in instrument performance over time.

By adding a constant amount of an internal standard to every sample, these variations affect both the analyte and the internal standard similarly. Consequently, the ratio of their signals remains constant, leading to more accurate and precise quantification.

Selecting the Ideal Internal Standard: A Critical Decision

The choice of an internal standard is a critical step in method development. The ideal IS should closely mimic the physicochemical properties and analytical behavior of the target analyte. The two primary categories of internal standards used in mass spectrometry are Stable Isotope-Labeled Internal Standards (SIL-IS) and Structural Analogs.

Stable Isotope-Labeled Internal Standards (SIL-IS)

Considered the "gold standard," a SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N). This makes them nearly identical to the analyte in terms of:

-

Chemical and physical properties

-

Extraction recovery

-

Chromatographic retention time

-

Ionization efficiency

This near-identical behavior allows the SIL-IS to effectively compensate for matrix effects, as it is influenced by the sample matrix in the same way as the analyte.

Structural Analogs

A structural analog is a compound that is chemically similar to the analyte but not isotopically labeled. They are often used when a SIL-IS is unavailable or cost-prohibitive. While they can correct for variability in sample preparation, their chromatographic behavior and ionization efficiency may differ from the analyte, making them less effective at compensating for matrix effects compared to SIL-IS.

Quantitative Performance of Internal Standards

The superiority of SIL-IS over structural analogs in terms of precision and accuracy is well-documented. The following tables summarize quantitative data from comparative studies.

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | p-value (vs. SIL-IS) |

| Stable Isotope-Labeled IS | 100.3 | 7.6 | - |

| Structural Analog IS | 96.8 | 8.6 | 0.02 |

| A case study on the quantification of the anticancer drug Kahalalide F demonstrated a significant improvement in precision and accuracy with the use of a SIL-IS compared to a structural analog. |

| Analyte | Internal Standard Type | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |

| Everolimus | Everolimus-d4 (SIL-IS) | 1.5 | 5.8 | 6.5 | -1.7 |

| 15 | 4.1 | 4.9 | 2.3 | ||

| 32-desmethoxyrapamycin (Analog) | 1.5 | 6.2 | 7.2 | -3.4 | |

| 15 | 4.3 | 5.5 | 1.8 | ||

| A study comparing a SIL-IS and a structural analog for the therapeutic drug monitoring of Everolimus showed comparable performance, though the SIL-IS offered a slightly better slope in method comparison. |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are examples of experimental protocols employing internal standards in different applications.

Protocol 1: Therapeutic Drug Monitoring of Phenytoin in Human Serum

This protocol outlines a method for quantifying the antiepileptic drug phenytoin in human serum using an internal standard.

1. Preparation of Standards and Quality Controls:

- Prepare stock solutions of phenytoin and the internal standard (e.g., 4-hydroxybenzonitrile) in methanol.

- Create calibration standards by spiking blank serum with working solutions to achieve final concentrations ranging from 5 to 25 µg/mL.

- Prepare quality control (QC) samples at low and high concentrations independently.

2. Sample Preparation:

- To 300 µL of serum sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (1500 µg/mL).

- Vortex the mixture for 1 minute at 3000 rpm.

- Add 10 µL of a solution containing 3 mol/L magnesium chloride and 6% (w/v) dextran sulfate sodium salt.

- Vortex again for 1 minute and then centrifuge at 10,000 rpm for 3 minutes.

- Transfer the supernatant for analysis.

3. LC-MS/MS Analysis:

- Analyze the prepared samples using a suitable LC-MS/MS system with optimized chromatographic and mass spectrometric conditions for phenytoin and the internal standard.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of phenytoin to the internal standard against the nominal concentration of the calibration standards.

- Determine the concentration of phenytoin in unknown samples from the calibration curve.

Protocol 2: Pesticide Residue Analysis in Cucumber by GC-MS

This protocol describes the determination of multiple pesticide residues in cucumber using a QuEChERS-based extraction and an internal standard.

1. Sample Preparation and Extraction:

- Weigh 10 g of homogenized cucumber sample into a 50 mL centrifuge tube.

- Add 10 µL of the internal standard solution (e.g., Triphenyl phosphate, 1000 mg/L).

- Add 20 mL of an extraction solvent (e.g., ethanol:toluene, 50:50 v/v).

- Vortex for 1 minute.

- Add 1 g of NaCl and 2 g of anhydrous MgSO₄ and vortex for another minute.

- Centrifuge at 5000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

- Transfer the supernatant to a 15 mL tube containing 300 mg of primary secondary amine (PSA), 200 mg of graphitized carbon black (GCB), and 2 g of anhydrous MgSO₄.

- Shake for 1 minute and centrifuge at 5000 rpm for 5 minutes.

- Evaporate 4 mL of the supernatant to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 1 mL of toluene.

3. GC-MS Analysis:

- Inject 2 µL of the final extract into the GC-MS system.

- Use a suitable temperature program and selected ion monitoring (SIM) mode for the target pesticides and the internal standard.

4. Quantification:

- Quantify the pesticides based on the peak area ratio of the target analytes to the internal standard.

Protocol 3: Quantitative Proteomics using SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique where "heavy" stable isotope-labeled amino acids are incorporated into proteins in vivo, serving as an ideal internal standard for quantitative proteomics.

1. Cell Culture and Labeling (Adaptation Phase):

- Culture two populations of cells in parallel.

- Grow one population in "light" medium containing normal amino acids (e.g., L-Arginine and L-Lysine).

- Grow the second population in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).

- Culture for a sufficient number of cell divisions to ensure complete incorporation of the heavy amino acids.

2. Experimental Phase:

- Subject the two cell populations to different experimental conditions (e.g., drug treatment vs. control).

- Harvest the cells and combine the "light" and "heavy" cell lysates in a 1:1 ratio based on protein concentration.

3. Protein Digestion and LC-MS/MS Analysis:

- Digest the combined protein mixture with trypsin.

- Analyze the resulting peptide mixture by LC-MS/MS.

4. Data Analysis:

- Identify and quantify the peptide pairs (light and heavy) using specialized software.

- The ratio of the signal intensities of the heavy to light peptides provides the relative quantification of the proteins between the two experimental conditions.

Visualizing Key Workflows and Concepts

The following diagrams, generated using Graphviz, illustrate fundamental workflows and logical relationships in the application of internal standards.

Caption: A typical bioanalytical workflow incorporating an internal standard.

Caption: Decision-making process for selecting an appropriate internal standard.

Caption: A systematic approach to troubleshooting internal standard variability.

Conclusion

The appropriate selection and use of internal standards are fundamental to achieving accurate, precise, and reliable quantitative results in mass spectrometry. By compensating for the inherent variability of the analytical process, internal standards provide the foundation for robust and defensible data. Stable isotope-labeled internal standards represent the gold standard, offering the most accurate correction for a wide range of analytical variables, especially matrix effects. When SIL-IS are not feasible, carefully chosen and validated structural analogs can still provide a significant improvement over external calibration methods. A thorough understanding and implementation of the principles outlined in this guide will empower researchers, scientists, and drug development professionals to generate high-quality quantitative mass spectrometry data.

References

Methodological & Application

Application Note: High-Throughput Quantification of Tamoxifen in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tamoxifen in human plasma. The method utilizes a stable isotope-labeled internal standard, Tamoxifen-13C6, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for a high-throughput workflow suitable for clinical research and drug development. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction